molecular formula C17H21N3OS B2895969 2-(benzylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide CAS No. 2034245-89-9

2-(benzylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide

Cat. No. B2895969
M. Wt: 315.44
InChI Key: BFAHPWPICBDOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H21N3OS and its molecular weight is 315.44. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Related Research Applications

  • Drug Development and Pharmacology : Compounds with complex structures similar to "2-(benzylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide" are often explored in the context of developing new pharmaceuticals. For instance, derivatives of pyrazolopyridine have been studied for their potential as anxiolytics, indicating a broad interest in such compounds for therapeutic purposes (Williams et al., 1989).

  • Bioavailability Studies : Research on bioequivalence and pharmacokinetics of complex molecules can provide insights into how such compounds are absorbed, metabolized, and excreted in the human body. This is crucial for understanding the potential therapeutic uses and safety profiles of new drugs (Annunziato & di Renzo, 1993).

  • Neuroscience and Psychopharmacology : Certain derivatives of pyrazolopyridine and related compounds have been investigated for their interactions with central nervous system receptors, such as GABA_A receptors, indicating potential applications in treating conditions like insomnia or anxiety (Renzulli et al., 2011).

  • Toxicology and Safety Assessments : Studies on the metabolism and pharmacokinetics of novel compounds, including potential toxicological impacts, are essential for ensuring the safety of new drugs. Investigations into the metabolism of designer benzodiazepines, for instance, highlight the importance of understanding how compounds are processed in the body to evaluate their safety and potential for abuse (Moosmann et al., 2013).

  • Inflammation and Immune Responses : The peripheral benzodiazepine receptors, targeted by certain compounds, are involved in inflammatory processes and immune responses, presenting another area of research for compounds with similar structures. Investigating the biodistribution and dosimetry of radioligands targeting these receptors can inform the development of diagnostic and therapeutic tools for inflammation-related conditions (Brown et al., 2007).

properties

IUPAC Name

2-benzylsulfanyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c21-17(13-22-12-14-6-2-1-3-7-14)18-10-15-11-19-20-9-5-4-8-16(15)20/h1-3,6-7,11H,4-5,8-10,12-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAHPWPICBDOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)CSCC3=CC=CC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.